molecular formula C8H12BNO3 B1399309 (5-Isopropoxypyridin-3-yl)boronic acid CAS No. 850991-41-2

(5-Isopropoxypyridin-3-yl)boronic acid

Cat. No.: B1399309
CAS No.: 850991-41-2
M. Wt: 181 g/mol
InChI Key: XQHUPBAXLPBXOT-UHFFFAOYSA-N
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Description

(5-Isopropoxypyridin-3-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring substituted with an isopropoxy group at the 5-position. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, due to its ability to form stable carbon-boron bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Isopropoxypyridin-3-yl)boronic acid can be achieved through several methods:

Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the above synthetic routes, with optimization for yield, purity, and cost-effectiveness. The choice of method depends on the availability of starting materials, desired scale, and specific application requirements.

Chemical Reactions Analysis

Types of Reactions: (5-Isopropoxypyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of (5-Isopropoxypyridin-3-yl)boronic acid in cross-coupling reactions involves the formation of a boronate ester intermediate, which undergoes transmetalation with a palladium catalyst to form a palladium-boron complex. This complex then undergoes reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

    Phenylboronic Acid: A simple boronic acid with a phenyl group.

    Pyridinylboronic Acid: Boronic acids with various substituents on the pyridine ring.

    Alkoxyboronic Acids: Boronic acids with alkoxy groups attached to the boron atom.

Comparison: (5-Isopropoxypyridin-3-yl)boronic acid is unique due to the presence of both an isopropoxy group and a pyridine ring, which provide distinct electronic and steric properties. This makes it particularly useful in specific cross-coupling reactions where these properties are advantageous .

Properties

IUPAC Name

(5-propan-2-yloxypyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BNO3/c1-6(2)13-8-3-7(9(11)12)4-10-5-8/h3-6,11-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQHUPBAXLPBXOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1)OC(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40725467
Record name {5-[(Propan-2-yl)oxy]pyridin-3-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40725467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850991-41-2
Record name B-[5-(1-Methylethoxy)-3-pyridinyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850991-41-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {5-[(Propan-2-yl)oxy]pyridin-3-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40725467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred, −78° C. solution of 2.5 M n-butyllithium (44.0 mL, 110 mmol) in toluene (120 mL) was slowly added a solution of 3-bromo-5-isopropoxypyridine (21.6 g, 100 mmol) in toluene (40 mL) while maintaining the temperature below −50° C. After the addition was complete, the reaction was stirred at −78° C. for 30 min. Distilled THF (40 mL) was added, and the reaction stirred for 15 min at −78° C., followed by the addition of triisopropylborate (27.7 mL, 120 mmol) in one portion. After warming to −15° C., the reaction was quenched with 1M HCl (260 mL), and stirred for one hour. The mixture was then neutralized (to pH 7) with 5 M NaOH and extracted with THF (4×100 mL). The combined extracts were dried (Na2SO4), filtered and concentrated. The residue was dissolved in 1:1 THF/MeOH, filtered, concentrated, and dissolved in warm acetonitrile. Upon cooling, the acetonitrile solution deposited a light brown powder, which was collected by filtration and vacuum dried (8.94 g, 49%).
Quantity
44 mL
Type
reactant
Reaction Step One
Quantity
21.6 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
27.7 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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